(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Overview
Description
LHW090-A7 is a potential inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the metabolic inactivation of enkephalins. NEP inhibitors like LHW090-A7 have shown promise in increasing plasma levels of endogenous atrial natriuretic peptides, which can block the activity of the renin-angiotensin-aldosterone system, have antihypertrophic and antiproliferative effects, and reduce sympathetic drive .
Mechanism of Action
Target of Action
LHW090-A7, also known as LHW090-a7 acid or (S)-3-(3’-Chloro-[1,1’-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid, is a potential inhibitor of neutral endopeptidase (NEP) . NEP, a zinc-dependent, membrane-bound endopeptidase, is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .
Mode of Action
LHW090-A7 interacts with its target, NEP, by inhibiting its activity . This inhibition leads to an increase in plasma levels of endogenous atrial natriuretic peptides (NPs) . NPs block the activity of the renin-angiotensin-aldosterone system, have antihypertrophic and antiproliferative effects, and reduce sympathetic drive .
Biochemical Pathways
The inhibition of NEP by LHW090-A7 affects the biochemical pathways involving vasoactive peptides and peptides involved in natriuresis and diuresis . NEP is implicated in proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines . Therefore, the inhibition of NEP can regulate these signaling pathways both indirectly and directly .
Pharmacokinetics
The solubility of lhw090-a7 is reported to be ≤1mg/ml in dmso and 5mg/ml in dimethyl formamide . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of NEP by LHW090-A7 results in increased plasma levels of endogenous atrial natriuretic peptides (NPs) . This leads to the blocking of the renin-angiotensin-aldosterone system, antihypertrophic and antiproliferative effects, and a reduction in sympathetic drive . Additionally, NEP inhibitors like LHW090-A7 are expected to trigger natriuretic and diuretic effects .
Biochemical Analysis
Biochemical Properties
LHW090-A7 interacts with NEP, an enzyme essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis . The inhibition of NEP by LHW090-A7 has been shown to increase plasma levels of endogenous atrial natriuretic peptides (NPs), which block the activity of the renin-angiotensin-aldosterone system, have antihypertrophic and antiproliferative effects, and reduce sympathetic drive .
Cellular Effects
It is known that NEP, the enzyme that LHW090-A7 inhibits, is indirectly and directly involved in the regulation of signaling pathways . NEP is implicated in proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines .
Molecular Mechanism
The molecular mechanism of LHW090-A7 involves its interaction with NEP. By inhibiting NEP, LHW090-A7 indirectly and directly regulates signaling pathways. This includes the proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines .
Temporal Effects in Laboratory Settings
Current studies are focused on understanding the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Current studies aim to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that LHW090-A7 is involved in are primarily related to its interaction with NEP. NEP is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .
Transport and Distribution
Current studies aim to understand any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Current studies aim to understand any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthetic routes and reaction conditions for LHW090-A7 are still under development. it is known that the compound is a crystalline solid with a molecular weight of 397.8 and a formula of C20H21ClNO4·Na. It is slightly soluble in DMSO and more soluble in dimethyl formamide .
Chemical Reactions Analysis
LHW090-A7 undergoes various types of chemical reactions, including hydrolysis and substitution reactions. The compound is a potential inhibitor of neutral endopeptidase, which hydrolyzes peptides on the amino side of hydrophobic residues. This process is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .
Scientific Research Applications
LHW090-A7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the inhibition of neutral endopeptidase and its effects on the natriuretic peptide system. This compound has potential therapeutic applications in cardiovascular diseases due to its ability to increase plasma levels of endogenous atrial natriuretic peptides, which can have antihypertrophic, antiproliferative, and natriuretic effects .
Comparison with Similar Compounds
LHW090-A7 is similar to other neutral endopeptidase inhibitors such as sacubitrilat, phosphoramidon disodium, sacubitril hemicalcium salt, NEP-IN-1, racecadotril, sacubitril/valsartan, thiorphan, and sacubitril. LHW090-A7 is unique in its specific molecular structure and its potential therapeutic applications in cardiovascular diseases .
Properties
IUPAC Name |
(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)/t13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYAUIUPDMSWJH-UGSOOPFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308256-94-1 | |
Record name | LHW090-A7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308256941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHW090-A7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUQ5JTB7HR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.